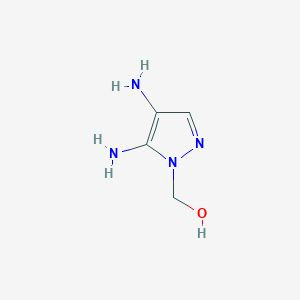
(4,5-Diamino-1H-pyrazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-Diamino-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C4H8N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diamino-1H-pyrazol-1-yl)methanol typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (4,5-Diamino-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various alkyl or acyl derivatives of the compound.
Aplicaciones Científicas De Investigación
(4,5-Diamino-1H-pyrazol-1-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4,5-Diamino-1H-pyrazol-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with specific proteins or enzymes, altering their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context.
Comparación Con Compuestos Similares
(1H-pyrazol-4-yl)methanol: Another pyrazole derivative with similar structural features but different functional groups.
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A derivative with additional methyl groups, which can affect its reactivity and applications.
Uniqueness: (4,5-Diamino-1H-pyrazol-1-yl)methanol is unique due to the presence of two amino groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.
Propiedades
Fórmula molecular |
C4H8N4O |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(4,5-diaminopyrazol-1-yl)methanol |
InChI |
InChI=1S/C4H8N4O/c5-3-1-7-8(2-9)4(3)6/h1,9H,2,5-6H2 |
Clave InChI |
APTPACIZDIRMFD-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=C1N)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
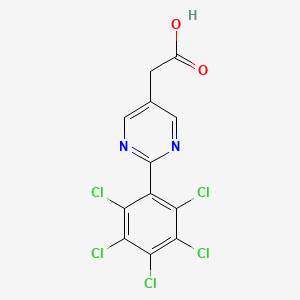
![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)


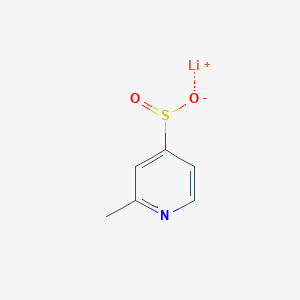


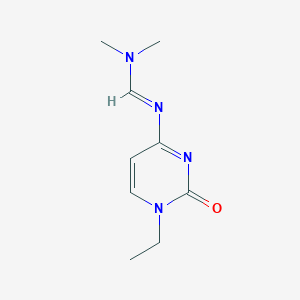
![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)
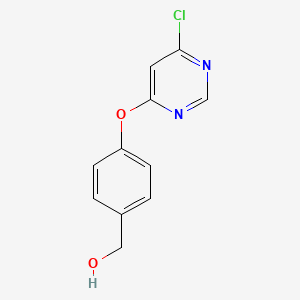
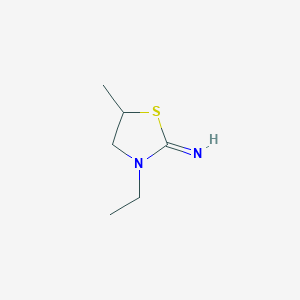
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)
